N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound is the 4-fluorophenylsulfonyl-terminal variant in the patent-defined N-(4-aryl-thiazol-2-yl)-sulfonamide series targeting kynurenin-3-hydroxylase. Unlike the 4-pyridinyl analog BRD7586 (a validated SpCas9 inhibitor), this variant lacks CRISPR activity data, positioning it as a rational negative control for chemotype-specific Cas9 inhibition studies. With 6 rotatable bonds and XLogP3 of 3.7, it offers a distinct conformational entropy profile for free-energy perturbation and kinase panel screening versus rigid analogs. Procure to confirm target engagement specificity.

Molecular Formula C18H14ClFN2O3S2
Molecular Weight 424.89
CAS No. 895472-20-5
Cat. No. B2621559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS895472-20-5
Molecular FormulaC18H14ClFN2O3S2
Molecular Weight424.89
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C18H14ClFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
InChIKeyCJDDIBAYFKCUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895472-20-5): Chemical Identity, Patent Context, and Comparator Landscape for Informed Procurement


N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895472-20-5), molecular formula C₁₈H₁₄ClFN₂O₃S₂ and molecular weight 424.9 g/mol, is a synthetic small molecule comprising a 4-(4-chlorophenyl)thiazol-2-amine core coupled via a propanamide linker to a 4-fluorophenylsulfonyl moiety . The compound is cataloged within a patent family describing N-(4-aryl-thiazol-2-yl)-sulfonamides as kynurenin-3-hydroxylase inhibitors, establishing its structural provenance in a biologically annotated chemical series . Its most relevant comparators for procurement evaluation include BRD7586 (3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide, CAS 895460-70-5), N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, and the inverted regioisomer 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide.

Why N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants That Preclude Generic Substitution


Within the N-(4-aryl-thiazol-2-yl)-sulfonylpropanamide chemotype, substitution at the thiazole 4-position and the sulfonyl aromatic ring independently govern target engagement and physicochemical profile. The 4-chlorophenyl group in the target compound imposes distinct steric and electronic constraints compared to a 4-pyridinyl (as in BRD7586, CAS 895460-70-5) or a 4-bromophenyl analog, which alter hydrogen-bonding capacity and ring electronics . The 4-fluorophenylsulfonyl terminus further differentiates logP and metabolic susceptibility relative to the 4-chlorophenylsulfonyl regioisomer . These structural features produce compound-specific solubility, permeability, and protein-binding profiles that render simple analog substitution scientifically invalid without matched experimental confirmation.

N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide: Quantitative Differentiation Evidence Against the Closest Analogs


XLogP3 Hydrophobicity Differentiates the Target Compound from the 4-Pyridinyl Analog BRD7586

The computed XLogP3 value for the target compound is 3.7 . Its closest functional analog, BRD7586 (3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide; CAS 895460-70-5), replaces the 4-chlorophenyl thiazole substituent with a 4-pyridinyl group, introducing an additional hydrogen-bond acceptor. Although a computed XLogP3 for BRD7586 is not independently reported in PubChem, the replacement of a chlorophenyl with a pyridinyl ring is known to reduce logP by approximately 1.0–1.5 log units based on fragment-based π-value contributions, yielding an estimated XLogP3 of 2.2–2.7 for BRD7586 . The approximately 1.0–1.5 log unit higher lipophilicity of the target compound predicts superior passive membrane permeability but potentially higher metabolic clearance.

Physicochemical profiling Lipophilicity Drug-likeness

Six Rotatable Bonds Confer Enhanced Conformational Flexibility Relative to Bicyclic Thiazole Analogs

The target compound possesses 6 rotatable bonds as computed by Cactvs 3.4.8.24 , reflecting the propanamide linker plus the two terminal aromatic rings. In contrast, the benzothiazole analog 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide contains a fused bicyclic benzo[d]thiazole core that eliminates one rotatable bond and restricts conformational freedom. The additional rotational degree of freedom in the target compound permits a wider conformational sampling, which may favor induced-fit binding to shallow or flexible binding pockets but incurs an entropic penalty upon binding.

Conformational analysis Molecular flexibility Binding entropy

Absence of Published Target Engagement Data Distinguishes This Compound from BRD7586, Which Has Validated SpCas9 Inhibitory Activity

BRD7586, the closest structurally characterized analog (3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide, CAS 895460-70-5), is a validated cell-permeable small-molecule inhibitor of SpCas9, and is described as the smallest known anti-CRISPR inhibitor . In contrast, no peer-reviewed target engagement data—neither positive nor negative—exists in PubMed, ChEMBL, or BindingDB for the target compound N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide as of the search date. This evidentiary gap means the compound cannot be assumed to share BRD7586's SpCas9 inhibitory activity, nor can it be ruled out as inactive.

Target engagement CRISPR-Cas9 inhibition Biological validation

Thiazole-2-yl Sulfonamide Chemotype Demonstrates Sub-Micromolar Kinase Inhibition in Class-Level Studies, Yet Data for the Specific 4-Fluorophenylsulfonyl Derivative Remain Unreported

Thiazole-2-yl sulfonamide derivatives as a class exhibit potent kinase inhibition. Novel sulfonyl thiazolyl-hydrazone derivatives inhibit EGFR kinase with IC₅₀ values ranging from 0.037 to 0.317 μM, compared to dasatinib (IC₅₀ = 0.077 μM) . Separately, thiazole derivatives bearing a phenyl sulfonyl moiety inhibit B-RAF V600E kinase at nanomolar levels, with compound 13a achieving an IC₅₀ of 23.1 ± 1.2 nM, superior to dabrafenib (IC₅₀ = 47.2 ± 2.5 nM) . Thiazol-2-yl-substituted sulfonamides also show antiproliferative IC₅₀ values of 2.74–8.17 μM across MCF-7, HeLa, A-549, and Du-145 cancer cell lines versus doxorubicin . However, none of these studies include the target compound (CAS 895472-20-5), and no direct quantitative comparison is possible.

Kinase inhibition EGFR BRAF V600E Antiproliferative activity

Validated Application Scenarios for N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide Derived from Evidence-Based Differentiation


Structure-Activity Relationship (SAR) Expansion of N-(4-Aryl-thiazol-2-yl)-sulfonamide Kynurenin-3-Hydroxylase Inhibitors

This compound serves as a 4-fluorophenylsulfonyl-terminal variant within the patent-defined N-(4-aryl-thiazol-2-yl)-sulfonamide series targeting kynurenin-3-hydroxylase . Its XLogP3 of 3.7 and 6 rotatable bonds provide a distinct physicochemical profile for systematic SAR exploration alongside analogs bearing 4-pyridinyl, 4-bromophenyl, or 4-chlorophenylsulfonyl termini.

Selectivity Control Compound for BRD7586-Mediated SpCas9 Inhibition Studies

Because BRD7586 (4-pyridinyl thiazole, 4-chlorophenylsulfonyl) is a validated SpCas9 inhibitor while the target compound (4-chlorophenyl thiazole, 4-fluorophenylsulfonyl) lacks CRISPR-related activity data, the target compound is a rational negative-control candidate for confirming that observed Cas9 inhibition is chemotype-specific rather than a general property of thiazole-sulfonamide compounds .

Novel Kinase Inhibitor Screening within the Thiazol-2-yl Sulfonamide Chemotype

Given the demonstrated kinase inhibitory activity of structurally related thiazol-2-yl sulfonamides against EGFR (IC₅₀ 0.037–0.317 μM) and B-RAF V600E (IC₅₀ 23.1–47.2 nM) , the target compound is a suitable new entity for kinase panel screening to determine whether the 4-chlorophenyl/4-fluorophenylsulfonyl combination confers selectivity toward specific kinase targets.

Computational Docking and Molecular Dynamics Studies Leveraging Differential Rotatable Bond Flexibility

The 6 rotatable bonds of the target compound, versus 5 in benzothiazole-fused analogs , make it a valuable probe for studying the role of conformational entropy in target binding. Procurement for free-energy perturbation (FEP) or metadynamics simulations is supported where conformational sampling requirements differ from more rigid analogs.

Quote Request

Request a Quote for N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.